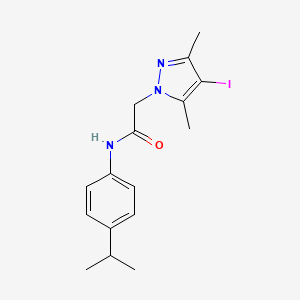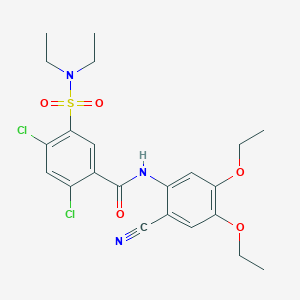![molecular formula C21H15Cl2F2N3O B6128436 4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER](/img/structure/B6128436.png)
4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This is achieved through selective fluorination reactions.
Attachment of the 3,4-dichlorophenyl group: This step involves a substitution reaction using suitable chlorinated reagents.
Etherification: The final step involves the formation of the methyl ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares structural similarities and is used in similar applications.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
4-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F2N3O/c1-11-19-15(20(24)25)10-18(12-3-8-16(22)17(23)9-12)26-21(19)28(27-11)13-4-6-14(29-2)7-5-13/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMBWCNUDUQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6128369.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B6128374.png)

![N-[4-({2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6128379.png)
![2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol](/img/structure/B6128384.png)
![3-[1-[[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrrolidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B6128390.png)
![N-(2-ethylphenyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128395.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
![N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide](/img/structure/B6128414.png)


![5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6128443.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6128451.png)
